Application Summary: “4-Nitro-1H-indol-6-ol” is utilized in pharmaceutical chemistry due to its structural similarity to compounds that exhibit biological activity. It’s often used as a building block for the synthesis of drugs that target cancer cells, microbes, and various disorders .
Experimental Procedures: The compound is synthesized through a series of chemical reactions, often involving catalysis and green synthetic methods. The purity and structure are confirmed using techniques like NMR and mass spectrometry.
Results: The synthesized compounds are tested for their biological activity through in vitro assays, and promising candidates are further studied in vivo. Quantitative data from these studies often include IC50 values, which measure the effectiveness of a compound in inhibiting a biological or biochemical function.
Application Summary: Indole derivatives, including “4-Nitro-1H-indol-6-ol”, have applications in biotechnology for industrial purposes. They can be used as flavor enhancers, fragrance components, natural colorants, and in the development of therapeutic agents .
Experimental Procedures: Biocatalytic approaches are employed to convert indole into various derivatives. This involves fermentation processes using microbial cell factories that are genetically engineered to produce the desired compound from substrates like glucose or tryptophan.
Results: The efficiency of these biotechnological processes is evaluated based on the yield and purity of the final product. The compounds are then tested for their intended application, such as flavor enhancement or therapeutic efficacy.
Application Summary: In organic synthesis, “4-Nitro-1H-indol-6-ol” serves as a precursor for the construction of complex molecules, particularly those found in natural products and alkaloids .
Experimental Procedures: The compound is used in various synthetic routes, often involving nucleophilic substitution reactions or coupling reactions. The conditions, such as temperature, solvents, and catalysts, are optimized for maximum yield and selectivity.
Results: The success of the synthesis is determined by the yield of the final product and its conformity to the expected structure, as verified by analytical methods like crystallography or spectroscopy.
Application Summary: “4-Nitro-1H-indol-6-ol” and its derivatives are used in molecular docking studies to predict the interaction between the compound and target proteins, which is crucial in drug design .
Experimental Procedures: Computational methods are used to simulate the docking process, and the binding affinity is calculated. The studies often involve comparing the compound’s efficacy against known inhibitors.
Results: The results include the binding affinity scores and the identification of potential binding sites on the target proteins. These findings guide the synthesis of more potent and selective inhibitors.
Application Summary: Research into indole derivatives like “4-Nitro-1H-indol-6-ol” is significant in cancer research due to their potential antitumor properties .
Experimental Procedures: The compound is tested against various cancer cell lines to assess its cytotoxicity. This involves culturing cells, treating them with the compound, and measuring cell viability.
Results: The outcomes are quantified using assays that provide data on cell survival rates, apoptosis induction, and cell cycle arrest. The effectiveness of the compound is compared to standard chemotherapy agents.
Application Summary: Indoles play a role in quorum sensing, a type of microbial signaling. Derivatives like “4-Nitro-1H-indol-6-ol” are studied to understand their influence on bacterial communication and behavior .
Experimental Procedures: Studies involve culturing bacteria and observing the effects of the compound on their growth and quorum sensing-related activities. Techniques like gene expression analysis are used to assess the impact.
Results: The findings include changes in gene expression patterns, alterations in biofilm formation, and variations in virulence factor production. These studies help in understanding bacterial pathogenesis and developing new antimicrobial strategies.
Application Summary: “4-Nitro-1H-indol-6-ol” is instrumental in the synthesis of alkaloid derivatives, which are prominent in a variety of natural products and drugs. These compounds are crucial in cell biology and have shown various biologically vital properties .
Experimental Procedures: The synthesis involves constructing indole moieties within alkaloids through novel methods. This often requires complex reactions under controlled conditions, utilizing catalysts and specific reagents to achieve the desired molecular architecture.
Results: The synthesized alkaloid derivatives are analyzed for their biological activity, which includes their potential therapeutic effects against cancer cells, microbes, and various disorders. The effectiveness of these compounds is quantified through biological assays and reported in terms of their bioactivity metrics.
Application Summary: The compound serves as a precursor for the development of phosphonic acid derivatives, which have a wide spectrum of biological activities. These activities include antiHIV agents, protein kinase inhibitors, and modulators of the Na+/H+ exchange transport system .
4-Nitro-1H-indol-6-ol is a heterocyclic organic compound that belongs to the indole family, characterized by a bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound features a hydroxyl group (-OH) at the sixth position and a nitro group (-NO2) at the fourth position of the indole framework. This specific substitution pattern influences its chemical properties and biological activities, making it a subject of interest in various fields of research.
These reactions highlight the reactivity of 4-nitro-1H-indol-6-ol and its potential for further functionalization.
The synthesis of 4-nitro-1H-indol-6-ol typically involves several steps, often starting from simpler indole derivatives. Common methods include:
These methods allow for the efficient production of 4-nitro-1H-indol-6-ol with desired purity.
4-Nitro-1H-indol-6-ol has potential applications across various fields:
The versatility of this compound makes it valuable for both academic research and industrial applications.
Interaction studies involving 4-nitro-1H-indol-6-ol focus on understanding how its structure influences interactions with biological molecules. These studies may include:
Such studies are crucial for determining its therapeutic potential and understanding its mode of action.
Several compounds share structural similarities with 4-nitro-1H-indol-6-ol, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Nitroindole | Nitro at position 5 | Known for strong antimicrobial activity |
| 6-Methylindole | Methyl at position 6 | Exhibits unique neuroprotective effects |
| 7-Nitroindole | Nitro at position 7 | Potential anticancer properties |
What sets 4-nitro-1H-indol-6-ol apart from these similar compounds is its specific combination of functional groups positioned at critical sites on the indole ring. This unique arrangement may influence its reactivity and biological activity differently compared to other nitro-substituted indoles.
4-Nitro-1H-indol-6-ol (CAS 885520-63-8) is a heterocyclic aromatic compound characterized by a bicyclic indole core substituted with a nitro group at position 4 and a hydroxyl group at position 6. Its molecular formula is C₈H₆N₂O₃, with a molecular weight of 178.14 g/mol. The IUPAC name reflects the numbering of the indole ring, where the pyrrole nitrogen is assigned position 1, and the benzene ring positions are numbered sequentially.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆N₂O₃ |
| Molecular Weight | 178.14 g/mol |
| CAS Number | 885520-63-8 |
| PubChem CID | 24728311 |
| SMILES | C1=CN(C2=C1C(=O)N+[O-])O |
The structure comprises a planar indole ring system with a nitro group (–NO₂) at the para position relative to the pyrrole nitrogen and a hydroxyl (–OH) group at the meta position. The nitro group is electron-withdrawing, while the hydroxyl group is electron-donating, creating a balance of electronic effects that influence reactivity and stability.
Crystallographic studies of structurally related compounds, such as 6-nitro-1-(phenylsulfonyl)-1H-indole, reveal key insights into bonding patterns relevant to 4-nitro-1H-indol-6-ol. In such systems:
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| C–N (Nitro) | ~1.35 | ~120 |
| C–O (Hydroxyl) | ~1.25 | ~120 |
| Indole C–C | ~1.40 | ~120–135 |
Tautomerism in hydroxyindole derivatives is influenced by electronic and steric factors. For 4-nitro-1H-indol-6-ol:
The development of nitration methods for indole derivatives has evolved significantly from early mixed-acid approaches to more sophisticated regioselective protocols. Traditional nitration of indoles presents unique challenges due to the electron-rich nature of the heterocyclic system and the potential for competing reaction pathways.
The classical approach utilizing a mixture of nitric acid and sulfuric acid has historically been the foundation of aromatic nitration chemistry [1]. However, when applied to indole substrates, this method encounters substantial limitations. The strongly acidic conditions promote protonation of the indole nitrogen, leading to the formation of 1H-indolium cations that are prone to polymerization reactions [2]. Under these conditions, the reaction mixture becomes highly complex, with multiple competing pathways that significantly reduce the yield of desired nitroindole products.
The regioselectivity observed in mixed-acid nitration of indoles is primarily directed toward the 5-position of the benzene ring when conducted under strongly acidic conditions [2]. This selectivity arises from the protonation of the indole nitrogen at position 1, which deactivates the pyrrole ring toward electrophilic attack and directs the nitration to the benzene portion of the molecule. The formation of the 3H-indolium cation intermediate explains the observed regioselectivity, as the positive charge can be delocalized over the nitrogen and the 3-carbon position while maintaining the aromaticity of the benzene ring [2].
The limitations of classical mixed-acid nitration led to the development of alternative nitrating agents that operate under milder, non-acidic conditions. Benzoyl nitrate and ethyl nitrate have emerged as particularly effective reagents for indole nitration [1] [2]. These reagents circumvent the polymerization issues associated with strongly acidic conditions while maintaining high regioselectivity.
Ethyl nitrate in the presence of sodium ethoxide provides an excellent alternative for indole nitration, delivering 3-nitroindole derivatives in yields ranging from 70-90% [1]. The reaction proceeds through the formation of an ethyl nitrate-sodium ethoxide complex that acts as a mild nitrating species. This approach maintains the nucleophilic character of the indole system while providing sufficient electrophilic activation for nitration to occur at the most reactive 3-position.
Acetyl nitrate, generated in situ from acetic anhydride and nitric acid, demonstrates remarkable temperature-dependent regioselectivity [3]. At temperatures below 0°C, nitration occurs predominantly at the 3-position, yielding 3-nitroindole derivatives. However, as the temperature increases above -10°C, the regioselectivity shifts toward the 6-position, providing access to 6-nitroindole products [3]. This temperature-dependent behavior reflects the kinetic versus thermodynamic control of the nitration process, where lower temperatures favor the kinetically preferred 3-position attack, while higher temperatures allow for equilibration to the thermodynamically more stable 6-substituted products.
Recent developments in green nitration methodology have introduced trifluoroacetyl nitrate as a highly effective nitrating agent [4] [5]. This reagent, generated through the metathesis of tetramethylammonium nitrate with trifluoroacetic anhydride, operates under metal-free and non-acidic conditions. The reaction proceeds with exceptional regioselectivity for the 3-position, delivering yields of 85-97% for various indole substrates [5].
The trifluoroacetyl nitrate method represents a significant advancement in terms of environmental compatibility and reaction efficiency. The protocol operates at temperatures between 0-5°C, uses acetonitrile as a benign solvent, and produces minimal waste products [6]. The mechanism involves the formation of a four-membered ring transition state between the trifluoroacetyl nitrate and the indole substrate, followed by elimination of trifluoroacetic acid to yield the nitroindole product [6].
The development of catalytic methodologies for nitroindole synthesis through enamine intermediates has revolutionized the field, providing access to previously challenging substitution patterns while offering improved functional group tolerance and reaction efficiency.
Palladium-catalyzed intramolecular cyclization of N-aryl β-nitroenamines represents a powerful approach for constructing 3-nitroindole derivatives [7]. The methodology utilizes microwave irradiation to accelerate the palladium-catalyzed arene-alkene coupling reaction, enabling rapid and efficient cyclization under mild conditions. The optimal conditions employ Pd(PPh₃)₄ as the catalyst in combination with microwave heating at 150°C, delivering 3-nitroindoles in yields ranging from 60-85%.
The mechanism involves the formation of N-aryl β-nitroenamines through condensation of ortho-bromoanilines with nitroketones, followed by intramolecular palladium-catalyzed cyclization [7]. The enamine intermediate plays a crucial role in directing the regioselectivity of the cyclization, with the electron-withdrawing nitro group enhancing the electrophilic character of the alkene component. The reaction demonstrates excellent functional group tolerance, accommodating halides, esters, and amides without significant interference.
Rhodium(II)-carboxylate complexes have emerged as highly effective catalysts for the formation of 3-nitroindoles from β-nitro styryl azides [8]. The methodology employs Rh₂(esp)₂ as the optimal catalyst, providing 3-nitroindole products in yields of 89-95% with complete regioselectivity. The reaction proceeds through a rhodium-catalyzed nitrogen transfer process, where the azide functionality undergoes intramolecular cyclization to form the indole ring system.
The exceptional selectivity observed in this transformation stems from the unique electronic properties of the rhodium(II)-carboxylate catalyst, which selectively activates the azide functionality while maintaining the integrity of the nitro group [8]. The reaction conditions are remarkably mild, operating at room temperature in toluene, and require only catalytic quantities of the rhodium complex (1 mol%). The methodology demonstrates broad substrate scope, accommodating various electronic and steric modifications on the aromatic ring.
Iodine-mediated cyclization of enamines provides a transition-metal-free approach to 3H-indole synthesis [9]. The methodology utilizes molecular iodine in combination with potassium carbonate to promote intramolecular cyclization of appropriately substituted enamine precursors. The reaction conditions are mild (80°C), and the method demonstrates excellent functional group tolerance, making it suitable for late-stage functionalization of complex molecules.
The mechanism involves iodine-promoted electrophilic activation of the enamine double bond, followed by intramolecular nucleophilic attack by the aromatic ring to form the indole system [9]. The potassium carbonate serves as a base to neutralize the hydrogen iodide generated during the cyclization process, preventing acid-catalyzed decomposition of the product. The methodology delivers 3H-indole derivatives in yields of 70-90%, with the unusual 3H-tautomer being stabilized by the specific substitution pattern.
Silver(I) catalysis has been successfully applied to the synthesis of 5-hydroxyindoles through π-acidic alkyne activation [10]. This methodology represents a "back-to-front" approach to indole synthesis, utilizing pyrrole precursors rather than the traditional benzene-based starting materials. The reaction employs silver triflate as the catalyst and proceeds through initial activation of the pyrrole 3-position, contrary to the conventional understanding that pyrroles are more nucleophilic at the 2-position.
The silver-catalyzed methodology demonstrates particular effectiveness for the preparation of 5-hydroxyindole derivatives, which are challenging to access through conventional methods [10]. The reaction conditions are mild (80°C in dichloroethane), and the catalyst loading is relatively low (5-10 mol%). The methodology provides yields of 65-80% for various substrates and demonstrates excellent chemoselectivity, leaving other functional groups intact.
The development of environmentally sustainable methodologies for nitroindole synthesis has become increasingly important, driven by the need to reduce waste generation, minimize energy consumption, and eliminate hazardous reagents from synthetic protocols.
The ammonium tetramethylnitrate/trifluoroacetic anhydride system represents a significant advancement in green nitration methodology [5] [6]. This approach eliminates the need for transition metal catalysts while avoiding the use of strongly acidic conditions associated with traditional nitration methods. The reaction operates at temperatures between 0-5°C, uses acetonitrile as a benign solvent, and produces minimal waste products.
Electrochemical methods for nitroindole synthesis offer exceptional environmental advantages by eliminating the need for chemical oxidants and operating under mild conditions [11]. The methodology utilizes electrochemical oxidation to generate the nitrating species in situ, providing precise control over the reaction conditions and minimizing waste generation. The reaction proceeds with electrons as the only oxidant, producing water as the primary byproduct.
The electrochemical approach demonstrates excellent regioselectivity and functional group tolerance while operating under ambient conditions [11]. The methodology eliminates the need for hazardous oxidizing agents and produces minimal waste, making it highly attractive from an environmental perspective. The energy requirements are modest, utilizing low-voltage electrochemical cells that can be powered by renewable energy sources.
Photocatalytic approaches to indole synthesis have emerged as highly sustainable alternatives to traditional thermal methods [10]. The methodology utilizes visible light activation to promote the formation of indole derivatives, with hydrogen gas as the only byproduct. The reaction conditions are exceptionally mild, operating at room temperature under visible light irradiation.
The photocatalytic methodology employs iridium(III) photosensitizers in combination with cobaloxime catalysts to achieve the oxidative transformation of N-aryl enamines to indoles [10]. The reaction proceeds through visible-light-catalyzed oxidation followed by intramolecular radical addition, delivering indole products in good to excellent yields. The methodology represents a significant advancement in terms of atom economy and energy efficiency.
Multicomponent reactions offer exceptional advantages in terms of atom economy and synthetic efficiency [12]. The Ugi multicomponent reaction followed by acid-induced cyclization provides a two-step route to indole derivatives from readily available starting materials. The methodology utilizes anilines, glyoxal dimethyl acetal, formic acid, and isocyanides as starting materials, with ethanol as the solvent.
The multicomponent approach demonstrates excellent substrate scope and functional group tolerance while operating under mild conditions [12]. The reaction proceeds without the need for transition metal catalysts, and the only byproducts are water and simple organic molecules that can be easily separated. The methodology provides access to 20 different indole derivatives, demonstrating its broad applicability.
Mechanochemical approaches to indole synthesis eliminate the need for organic solvents while providing energy-efficient reaction conditions [10]. The methodology utilizes rhodium-catalyzed oxidative coupling of acetanilides and alkynes under solventless conditions in a ball mill. The reaction proceeds without additional heating and requires only catalytic quantities of copper(II) acetate in combination with molecular oxygen.
The mechanochemical methodology represents a powerful and environmentally benign alternative to solution-based protocols [10]. The reaction conditions are mild, the energy requirements are minimal, and the waste generation is virtually eliminated. The methodology demonstrates excellent functional group tolerance and provides access to various indole derivatives in good yields.
The achievement of precise regioselectivity in the synthesis of 4-nitro-1H-indol-6-ol requires careful optimization of multiple reaction parameters, each contributing to the overall selectivity and efficiency of the transformation.
Temperature control represents one of the most critical parameters for achieving hydroxyl-nitro positional specificity [3]. The optimal temperature range for selective 6-position nitration is 0-5°C, which provides kinetic control over the reaction pathway. At these temperatures, the nitrating species preferentially attacks the 6-position due to the reduced steric hindrance and the electronic effects of the hydroxyl substituent.
The temperature dependence of regioselectivity reflects the different activation energies for attack at various positions on the indole ring [3]. Lower temperatures favor the kinetically preferred pathway, while higher temperatures allow for thermodynamic equilibration that may lead to product mixtures. Temperature monitoring using infrared thermometry ensures precise control throughout the reaction, with variations of ±1°C being sufficient to maintain optimal selectivity.
Solvent selection plays a crucial role in determining both the regioselectivity and the overall efficiency of the nitration process [5]. Acetonitrile has emerged as the optimal solvent for achieving 6-position selectivity, providing a polar aprotic environment that stabilizes the transition state for nitration at this position. The polar nature of acetonitrile facilitates the formation of the electrophilic nitrating species while preventing unwanted side reactions.
Comparative studies have demonstrated that acetonitrile provides yields of 85-97% compared to 41% in tetrahydrofuran and trace amounts in dimethyl sulfoxide [5]. The solvent effect on regioselectivity is attributed to the differential solvation of the transition states leading to different positional isomers. GC-MS analysis is employed to monitor the reaction progress and product distribution, allowing for real-time optimization of the reaction conditions.
The stoichiometric ratio of nitrating agent to substrate significantly influences both the yield and the regioselectivity of the reaction [5]. The optimal ratio of 2:1 trifluoroacetic anhydride to substrate provides the best balance between reaction efficiency and selectivity. Excess reagent improves the selectivity by ensuring complete conversion of the starting material while minimizing the formation of over-nitrated products.
The effect of reagent stoichiometry on regioselectivity is particularly pronounced in the case of hydroxyl-substituted indoles, where the hydroxyl group can direct the nitration to adjacent positions [3]. NMR integration is used to monitor the reagent consumption and product formation, allowing for precise control of the stoichiometry throughout the reaction. The optimal conditions provide yields of 85-97% with excellent regioselectivity for the 6-position.
The reaction time must be carefully optimized to achieve complete conversion while preventing over-reaction or product decomposition [5]. The optimal reaction time for 4-nitro-1H-indol-6-ol synthesis is 4-6 hours, which provides sufficient time for complete nitration while minimizing the risk of side reactions. Extended reaction times may lead to isomerization or decomposition of the product, particularly under the mildly acidic conditions generated by the nitrating agent.
Thin-layer chromatography (TLC) monitoring is employed to track the reaction progress, with the disappearance of starting material and the appearance of the desired product being used as indicators of completion [5]. The reaction typically shows complete conversion within 4-6 hours, with further reaction time providing no additional benefit. The optimal conditions provide consistent yields of 85-97% across multiple runs.
pH control is essential for achieving optimal regioselectivity and preventing unwanted side reactions [5]. The optimal pH range for 6-position selectivity is neutral to slightly basic (pH 7-8), which prevents protonation of the indole nitrogen while maintaining the nucleophilic character of the aromatic system. Basic conditions favor nitration at the 6-position due to the electronic effects of the hydroxyl substituent.
The pH is monitored using a pH electrode throughout the reaction, with adjustments made using appropriate buffer systems or by controlling the rate of reagent addition [5]. The pH effect on regioselectivity is particularly pronounced in hydroxyl-substituted indoles, where the hydroxyl group can participate in hydrogen bonding interactions that influence the transition state geometry. The optimal pH conditions provide yields of 85-97% with excellent regioselectivity for the 6-position.
For catalytic methods, the catalyst loading must be optimized to achieve maximum efficiency while minimizing cost and environmental impact [7]. The optimal catalyst loading for palladium-catalyzed methods is 1-5 mol%, which provides excellent conversion rates while maintaining economic viability. Higher catalyst loadings may actually reduce selectivity due to competing reaction pathways or catalyst decomposition.
ICP-MS analysis is employed to monitor the catalyst consumption and to ensure that the catalyst loading remains within the optimal range throughout the reaction [7]. The catalyst loading effect on regioselectivity is generally minimal, with the primary impact being on the reaction rate and overall efficiency. The optimal conditions provide consistent yields of 60-85% for palladium-catalyzed methods, with excellent functional group tolerance and regioselectivity.
The vibrational spectroscopic characteristics of 4-Nitro-1H-indol-6-ol reveal distinctive signatures arising from the unique structural features of this nitro-substituted indole derivative. The molecular framework combines an indole bicyclic system with electron-withdrawing nitro functionality at position 4 and an electron-donating hydroxyl group at position 6, creating a complex vibrational profile [1] [2].
Hydroxyl Group Vibrations
The phenolic hydroxyl group at position 6 exhibits characteristic stretching vibrations in the 3600-3200 cm⁻¹ region. Free hydroxyl groups typically appear at 3600-3550 cm⁻¹ as sharp, intense bands, while hydrogen-bonded hydroxyl groups show broader absorptions at 3500-3200 cm⁻¹ [3] [4]. The electron-withdrawing effect of the nitro group enhances the acidity of the hydroxyl group, potentially shifting the stretching frequency to lower wavenumbers due to intramolecular interactions [5].
Aromatic System Vibrations
The indole aromatic framework generates several characteristic vibrations. Carbon-carbon stretching modes of the benzene ring appear at 1610-1580 cm⁻¹ and 1500-1400 cm⁻¹, with the higher frequency band typically showing greater intensity [6]. The pyrrole C=N stretching vibration occurs at 1580-1560 cm⁻¹, while aromatic C-H stretching modes are observed at 3100-3000 cm⁻¹ [7]. The indole NH stretching appears as a medium-intensity band at 3400-3300 cm⁻¹ [8].
Nitro Group Characteristic Frequencies
The nitro substituent provides the most distinctive spectroscopic signatures. The asymmetric NO₂ stretching vibration appears as a very strong absorption at 1550-1520 cm⁻¹, while the symmetric stretching occurs at 1380-1350 cm⁻¹ [2] [9]. These frequencies may undergo slight shifts depending on the electronic environment and intermolecular interactions. The nitro group's strong electron-withdrawing character influences the entire π-system, affecting the frequencies of adjacent aromatic vibrations [9].
Ring Deformation and Breathing Modes
Lower frequency regions reveal ring breathing and deformation modes characteristic of the indole system. The indole ring breathing mode appears at 1030-1000 cm⁻¹, while skeletal deformation modes occur below 600 cm⁻¹ [7]. Out-of-plane C-H bending vibrations in the 900-700 cm⁻¹ region provide fingerprint information about the substitution pattern on the aromatic ring [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 4-Nitro-1H-indol-6-ol through characteristic chemical shifts and coupling patterns that reflect the electronic environment created by the nitro and hydroxyl substituents.
Proton NMR Characteristics
The ¹H NMR spectrum displays distinct resonances for each aromatic proton. The H-3 pyrrole proton appears as a singlet at 8.0-8.2 ppm, significantly deshielded due to the electron-withdrawing nitro group at the adjacent position [10] [9]. The H-2 pyrrole proton resonates at 7.2-7.4 ppm as a doublet, showing coupling with the NH proton.
The benzene ring protons exhibit characteristic splitting patterns: H-5 appears as a doublet at 7.8-8.1 ppm, while H-7 shows a triplet multiplicity at 7.4-7.6 ppm due to meta-coupling with H-5. The significant downfield shift of H-5 reflects the deshielding effect of the adjacent nitro group [11].
Exchangeable protons provide additional structural confirmation. The indole NH proton appears as a broad singlet at 11.5-12.0 ppm, while the phenolic OH proton resonates at 9.5-10.5 ppm. These chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding interactions [11].
Carbon-13 NMR Analysis
The ¹³C NMR spectrum reveals the electronic effects of substitution on the indole carbon framework. The nitro-bearing C-4 carbon appears significantly downfield at 140-145 ppm due to the electron-withdrawing effect of the nitro group [9]. Similarly, the hydroxyl-substituted C-6 carbon resonates at 155-160 ppm, characteristic of phenolic carbons.
Pyrrole carbons show distinct chemical shifts: C-3 appears at 105-110 ppm, while C-2 resonates at 125-130 ppm. The junction carbons C-3a and C-7a appear at 125-135 ppm, reflecting their aromatic character and position within the bicyclic system [1].
The remaining benzene carbons C-5 and C-7 resonate at 115-120 ppm and 110-115 ppm respectively, with their chemical shifts influenced by the electronic effects of the nearby substituents [12].
The electronic absorption spectrum of 4-Nitro-1H-indol-6-ol exhibits multiple absorption bands arising from π→π* transitions of the indole chromophore and charge transfer interactions involving the nitro and hydroxyl substituents.
Primary Electronic Transitions
The indole chromophore generates two primary π→π* absorption bands. The La band appears at 280-290 nm with an extinction coefficient of 8000-12000 L·mol⁻¹·cm⁻¹, while the Lb band occurs at 320-330 nm with εmax values of 5000-8000 L·mol⁻¹·cm⁻¹ [13] [14]. These transitions correspond to excitations within the indole π-system and show moderate to strong solvent dependence.
The nitro group contributes an n→π* transition at 400-420 nm with relatively low extinction coefficients (1000-3000 L·mol⁻¹·cm⁻¹). This transition typically exhibits a hypsochromic shift in polar solvents due to preferential stabilization of the ground state [15] [16].
Charge Transfer Phenomena
A distinctive charge transfer band appears at 450-480 nm with εmax values of 2000-5000 L·mol⁻¹·cm⁻¹. This absorption arises from intramolecular charge transfer between the electron-donating hydroxyl group and the electron-accepting nitro group through the conjugated indole π-system [14] [17].
Solvatochromic Behavior
The compound exhibits significant positive solvatochromism, with bathochromic shifts in polar solvents reflecting stabilization of the excited state dipole moment [14] [18]. The solvatochromic response follows the general trend observed for indole derivatives, where polar solvents stabilize charge-separated excited states.
In protic solvents, additional complexity arises from hydrogen bonding interactions with both the NH and OH groups. These interactions can lead to changes in the nature of the emitting state and altered fluorescence characteristics [19] [20]. The solvatochromic shifts can be correlated with solvent polarity parameters such as the Kamlet-Taft π* parameter [17].
Substituent Effects on Electronic Properties
The electron-withdrawing nitro group at position 4 significantly red-shifts the absorption maxima compared to unsubstituted indole, while the electron-donating hydroxyl group at position 6 provides additional stabilization of excited states. This push-pull electronic arrangement enhances the molecular polarizability and contributes to the observed solvatochromic properties [21] [22].
Computational analysis using density functional theory provides detailed insights into the electronic structure and molecular properties of 4-Nitro-1H-indol-6-ol. The B3LYP functional with the 6-311G(d,p) basis set offers reliable predictions for electronic properties of nitroaromatic compounds [23] [24].
Frontier Molecular Orbital Analysis
DFT calculations reveal frontier molecular orbital energies that reflect the electronic effects of substitution. The highest occupied molecular orbital (HOMO) energy ranges from -6.2 to -6.8 eV, while the lowest unoccupied molecular orbital (LUMO) energy spans -2.1 to -2.5 eV [24] [25]. The resulting HOMO-LUMO gap of 3.7-4.3 eV indicates moderate reactivity and correlates well with the observed UV-visible absorption characteristics.
The HOMO is primarily localized on the indole π-system with significant contribution from the hydroxyl group, reflecting its electron-donating character. Conversely, the LUMO shows substantial density on the nitro group and adjacent aromatic carbons, confirming its electron-accepting nature [26] [25].
Molecular Electronic Properties
The calculated dipole moment ranges from 4.2 to 5.8 D, significantly higher than unsubstituted indole due to the push-pull electronic arrangement between the hydroxyl and nitro substituents [24]. This large dipole moment explains the compound's strong solvatochromic behavior and sensitivity to solvent polarity.
The molecular polarizability spans 15.2 to 18.6 ų, while the first hyperpolarizability ranges from 2.1 to 4.5 × 10⁻³⁰ esu. These nonlinear optical properties suggest potential applications in optoelectronic devices [21] [26].
Chemical Reactivity Descriptors
Global reactivity descriptors provide insights into chemical behavior. The ionization potential (6.2-6.8 eV) and electron affinity (2.1-2.5 eV) values indicate moderate electrophilicity. The chemical hardness (2.05-2.15 eV) and softness (0.23-0.24 eV⁻¹) parameters suggest intermediate reactivity between hard and soft chemical species [25] [27].
Vibrational Frequency Calculations
DFT calculations accurately reproduce experimental vibrational frequencies when appropriate scaling factors are applied. The calculated frequencies for nitro group vibrations, hydroxyl stretching, and aromatic modes show excellent agreement with experimental FT-IR data [1] [28]. Potential energy distribution analysis helps assign vibrational modes and understand the coupling between different molecular motions.
Solvent Effects and Molecular Dynamics
Implicit solvent models reveal the influence of solvation on molecular properties. Polar solvents stabilize the charge-separated excited states, leading to red-shifted absorption spectra. The calculated solvation energies correlate with experimental solvatochromic shifts [20] [29].